A Technical Guide to the Physical Properties of Methyl 3-hydroxypicolinate
A Technical Guide to the Physical Properties of Methyl 3-hydroxypicolinate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Identity and Core Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior from the benchtop to biological systems. This section details the fundamental identifiers and measured physical constants of Methyl 3-hydroxypicolinate.
Molecular Structure and Identifiers
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Chemical Name: Methyl 3-hydroxy-2-pyridinecarboxylate
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Synonyms: Methyl 3-hydroxypicolinate, 3-Hydroxy-2-pyridinecarboxylic Acid Methyl Ester[1][2]
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CAS Number: 62733-99-7[2]
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Molecular Formula: C₇H₇NO₃[2]
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Molecular Weight: 153.14 g/mol [2]
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Appearance: White to off-white solid, often described as a powder or crystalline solid.
Key Physical Constants
The physical state and thermal behavior of Methyl 3-hydroxypicolinate are crucial for its storage, handling, and use in synthesis. The melting point, in particular, serves as a critical indicator of purity.
| Property | Value | Source | Notes |
| Melting Point (Tₘ) | 75 - 79 °C | 3 | Experimental value; range suggests typical purity. |
| 77 °C | 4 | Experimental value. | |
| Boiling Point (Tₑ) | 340.6 ± 22.0 °C | 3 | Predicted value; high Tₑ suggests thermal stability. |
| Density (ρ) | 1.287 ± 0.06 g/cm³ | 3 | Predicted value. |
| pKa | 4.45 ± 0.10 | 3 | Predicted value; refers to the pyridinium ion. |
Solubility Profile (Qualitative Assessment)
While comprehensive experimental solubility data is not widely published, a qualitative assessment can be made based on the molecule's structure. The presence of a polar hydroxyl group, an ester, and a pyridine nitrogen atom suggests a degree of polarity.
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Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be readily soluble due to favorable dipole-dipole interactions.
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Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, facilitated by hydrogen bonding with the hydroxyl group and pyridine nitrogen.
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to show moderate to good solubility.
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Non-Polar Solvents (e.g., Hexanes, Toluene): Expected to have poor solubility.
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Aqueous Media: Solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species with enhanced aqueous solubility. In neutral or basic solutions, solubility is likely to be limited.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 3-hydroxypicolinate. This section provides a predicted interpretation of its spectral data, which serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate.[5][6]
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¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals:
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Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be determined by their positions relative to the nitrogen atom and the two substituents.
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Hydroxyl Proton (1H): A broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent. It can range from δ 5.0 to 12.0 ppm.
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Methyl Protons (3H): A sharp singlet at approximately δ 3.8-4.0 ppm, corresponding to the protons of the methyl ester group.[7]
-
-
¹³C NMR (Carbon NMR): The spectrum is expected to display all seven carbon signals:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm, characteristic of an ester carbonyl.[8]
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Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded (further downfield).[9]
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Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.[8]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies. For a solid sample, the KBr pellet method is a standard and effective technique.[10]
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O-H Stretch: A very broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[11]
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C-H Stretch (aromatic): Medium to weak absorptions typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[12]
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C-H Stretch (aliphatic): Medium absorptions from the methyl group, typically found just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).[12]
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C=O Stretch (ester): A very strong, sharp absorption band around 1720-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.
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C=C and C=N Stretches (aromatic ring): Multiple medium to strong sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
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C-O Stretch (ester): A strong absorption in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a suitable method for a volatile and thermally stable compound like this.[13][14]
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Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Common fragmentation pathways would include:
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Loss of the methoxy group (-OCH₃) to give a fragment at m/z 122.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 94.
-
Further fragmentation of the pyridine ring structure.
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Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. This section provides self-validating, step-by-step methodologies for determining the key physical and spectroscopic properties of Methyl 3-hydroxypicolinate.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and enthalpy of fusion by measuring the difference in heat flow between the sample and a reference as a function of temperature.[15][16]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and heat flow measurements.[17]
-
Sample Preparation: Accurately weigh 1-3 mg of dry, powdered Methyl 3-hydroxypicolinate into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[17]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[17]
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the melting point (e.g., 100 °C).[17] A slower ramp rate generally yields better resolution.
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The purity can also be estimated from the shape of the peak.[16][17]
NMR Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The primary goal is to create a homogenous solution free of particulate matter in a suitable deuterated solvent.[18]
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). Ensure the solvent does not have peaks that would obscure important sample signals.
-
Sample Weighing: Weigh approximately 5-10 mg of Methyl 3-hydroxypicolinate for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5][19]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that can degrade spectral quality.[18][19]
-
Referencing: The solvent's residual proton signal can be used as a secondary reference. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often pre-mixed in commercial solvents.[20]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity before data acquisition.
FT-IR Analysis via KBr Pellet Method
This technique is ideal for acquiring the infrared spectrum of solid samples. It involves intimately mixing the sample with dry potassium bromide (KBr) powder, which is transparent to IR radiation, and pressing the mixture into a thin, transparent pellet.[21]
Protocol:
-
Material Preparation: Gently grind a small amount (1-2 mg) of Methyl 3-hydroxypicolinate into a fine powder using an agate mortar and pestle.[10]
-
Mixing: Add ~100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[10] Mix thoroughly with the sample until the mixture is homogenous. Causality Note: Thorough mixing is crucial to disperse the sample evenly, preventing scattering of the IR beam and ensuring a representative spectrum.
-
Die Loading: Transfer the powder mixture into a pellet-forming die.
-
Pressing: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[21][22] Applying a vacuum during pressing can help remove trapped air and moisture, improving pellet transparency.[1]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
Conclusion
This guide has consolidated the essential physical and spectroscopic properties of Methyl 3-hydroxypicolinate, providing a critical data resource for scientists and researchers. The combination of experimental and predicted data, alongside validated analytical protocols, offers a robust framework for the confident use of this compound. The defined melting point serves as a key purity benchmark, while the predicted pKa informs its behavior in aqueous and physiological environments. The detailed spectroscopic profiles for NMR, IR, and MS provide the necessary references for structural verification and quality control. By applying the methodologies described herein, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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